molecular formula C22H28N2O5S B2637158 Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234932-32-1

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2637158
CAS No.: 1234932-32-1
M. Wt: 432.54
InChI Key: KSCHJAXIUYPSGY-UHFFFAOYSA-N
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Description

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a sulfonamide group, and a phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with 4-propoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the piperidine carboxylate with phenol, using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The phenyl ester group is susceptible to nucleophilic substitution reactions, where the phenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the interaction of sulfonamide-containing compounds with enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The sulfonamide group can interact with enzymes such as carbonic anhydrase, inhibiting their activity.

    Pathways Involved: The compound may affect signaling pathways by binding to receptors or enzymes, altering their function and downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((4-methoxyphenylsulfonamido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((4-ethoxyphenylsulfonamido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((4-propoxyphenylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the propoxy group, which can influence its lipophilicity and interaction with biological targets compared to its methoxy and ethoxy analogs. This difference can affect its pharmacokinetic properties and efficacy in medicinal applications.

Properties

IUPAC Name

phenyl 4-[[(4-propoxyphenyl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S/c1-2-16-28-19-8-10-21(11-9-19)30(26,27)23-17-18-12-14-24(15-13-18)22(25)29-20-6-4-3-5-7-20/h3-11,18,23H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCHJAXIUYPSGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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